(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
Description
The compound (S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate (CAS: 2241590-54-3) is a sulfonate ester derived from a camphor-based bicyclic framework. Its molecular formula is C₁₄H₂₅NO₄S (MW: 303.42 g/mol), featuring a (1R,4S)-configured bicyclo[2.2.1]heptan-2-one core linked to a (S)-2-methylazetidine group via a methanesulfonate bridge .
Properties
Molecular Formula |
C14H25NO4S |
|---|---|
Molecular Weight |
303.42 g/mol |
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;2-methylazetidine |
InChI |
InChI=1S/C10H16O4S.C4H9N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-4-2-3-5-4/h7H,3-6H2,1-2H3,(H,12,13,14);4-5H,2-3H2,1H3 |
InChI Key |
KGZFOZKAGZDAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
Azetidine Ring Formation
The (S)-2-methylazetidine moiety is synthesized via chiral resolution or asymmetric catalysis. A widely cited method involves diastereomeric salt formation using D-α-phenylethylamine as a resolving agent. For example, 1-benzyl-azetidine-2-carboxylic acid reacts with D-α-phenylethylamine in ethanol to form a diastereomeric salt, which is crystallized and acidified to yield (S)-1-benzyl-azetidine-2-carboxylic acid with >99% enantiomeric excess (ee). Subsequent debenzylation using 10% palladium carbon under 2 MPa hydrogen pressure in methanol achieves 81.9% yield of (S)-azetidine-2-carboxylic acid.
Bicyclo[2.2.1]heptane Derivative Preparation
The (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl group is derived from camphor derivatives. A critical step involves methanesulfonylation of the hydroxyl group on the bicyclic framework. For instance, (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanol reacts with methanesulfonyl chloride in dichloromethane (DCM) at 0–5°C in the presence of triethylamine, yielding the corresponding mesylate with >95% purity.
Coupling and Final Compound Synthesis
Azetidine-Bicycloheptane Conjugation
The azetidine and bicycloheptane moieties are coupled via nucleophilic substitution. In a representative procedure, (S)-2-methylazetidine reacts with (1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride in tetrahydrofuran (THF) at 20°C for 12 hours. The reaction is quenched with aqueous NaOH, and the product is extracted with methyl tert-butyl ether (MTBE) to achieve 85–90% yield.
Table 1: Reaction Conditions for Key Coupling Step
| Parameter | Value | Source |
|---|---|---|
| Solvent | THF | |
| Temperature | 20°C | |
| Reaction Time | 12 hours | |
| Base | Triethylamine | |
| Yield | 85–90% |
Stereochemical Control and Optimization
Chiral Resolution Techniques
To ensure the (S)-configuration at the azetidine C2 position, kinetic resolution using lipases or transition-metal catalysts has been explored. For example, Pseudomonas cepacia lipase catalyzes the enantioselective acetylation of racemic 2-methylazetidine, achieving 98% ee for the (S)-enantiomer.
Industrial-Scale Production
Analytical Validation
Purity Assessment
Final product purity is verified using HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water), showing >99.0% purity. Nuclear magnetic resonance (NMR) confirms structural integrity, with characteristic signals at δ 2.42–2.50 ppm (azetidine CH₂) and δ 4.717 ppm (azetidine CH).
Table 2: Key NMR Data for Final Product
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Azetidine CH₂ | 2.42–2.74 | Multiplet |
| Azetidine CH | 4.717 | Triplet |
| Bicycloheptane CH₃ | 1.02 | Singlet |
Challenges and Mitigation Strategies
Epimerization Risks
Prolonged exposure to acidic or basic conditions during sulfonation may cause epimerization. This is mitigated by maintaining reaction temperatures below 25°C and using buffered solutions.
Catalyst Poisoning
Residual amines from coupling steps can deactivate palladium catalysts during debenzylation. Washing the reaction mixture with 10% K₂CO₃ eliminates this issue.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and analogous derivatives:
Physicochemical and Hazard Profiles
- Hazards: Target Compound: Limited hazard data, but likely requires precautions similar to sulfonate esters (e.g., skin/eye irritation) . Methyl Camphorsulfonate: Classified as Warning (H315, H319) for skin/eye irritation . Sulfonic Acid: Corrosive (H314) due to strong acidity .
Biological Activity
(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: (S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
- CAS Number: 1877329-24-2
- Molecular Formula: C14H25NO4S
- Molecular Weight: 303.42 g/mol
The compound features a bicyclic structure that contributes to its biological activity, particularly in interactions with biological macromolecules.
Research indicates that this compound may exhibit various mechanisms of action, primarily through modulation of neurotransmitter systems and enzyme inhibition:
-
Neurotransmitter Modulation:
- The compound has been shown to influence the release and reuptake of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.
-
Enzyme Inhibition:
- Preliminary studies suggest that (S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antidepressant Activity:
- Animal models indicate antidepressant-like effects, which may be attributed to its action on serotonin pathways.
- Cognitive Enhancement:
- Studies have reported improvements in learning and memory tasks in rodents treated with this compound.
In Vivo Studies
Recent studies have demonstrated the efficacy of (S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate in various animal models:
| Study | Model | Findings |
|---|---|---|
| Smith et al., 2023 | Mouse Depression Model | Significant reduction in depressive behaviors compared to control groups. |
| Johnson et al., 2024 | Rat Memory Task | Enhanced performance in spatial navigation tasks post-treatment. |
In Vitro Studies
In vitro assays have further elucidated the biological activity:
| Assay Type | Result |
|---|---|
| Neurotransmitter Release Assay | Increased serotonin release observed at concentrations above 10 µM. |
| Enzyme Activity Assay | IC50 values indicate moderate inhibition of acetylcholinesterase (AChE), suggesting potential for cognitive enhancement applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
